molecular formula C17H16N2O3S B11225116 N-cyclopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-cyclopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11225116
M. Wt: 328.4 g/mol
InChI Key: RCOCFCJDDHSFNO-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a heterocyclic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a dibenzo thiazine core with a carboxamide and dioxide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with cyclopropyl isocyanate in the presence of a base, followed by oxidation to introduce the dioxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-cyclopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-cyclopropyl-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C17H16N2O3S/c1-19-15-9-6-11(17(20)18-12-7-8-12)10-14(15)13-4-2-3-5-16(13)23(19,21)22/h2-6,9-10,12H,7-8H2,1H3,(H,18,20)

InChI Key

RCOCFCJDDHSFNO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3CC3)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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